Superior Photochemical Stability of Fe(OEP)Cl Versus Fe(TPP)Cl Under Anaerobic Conditions
Fe(OEP)Cl demonstrates superior photochemical stability compared to its closest structural analog, Fe(TPP)Cl. Under anaerobic conditions in oxygen-containing solvents (THF, DMF, 1,4-dioxane), visible light irradiation (390–450 nm) induces rapid photoreduction of Fe(III)TPP(Cl) to the high-spin Fe(II)TPP(L) complex. In contrast, Fe(III)OEP(Cl) exhibits no observable photoreduction under identical conditions, as confirmed by resonance Raman and absorption spectroscopy [1]. This differential stability is critical for experimental designs relying on the persistence of the ferric oxidation state.
| Evidence Dimension | Photoreduction susceptibility under anaerobic visible light (390–450 nm) |
|---|---|
| Target Compound Data | No photoreduction observed |
| Comparator Or Baseline | Fe(TPP)Cl: photoreduction to Fe(II)TPP(L) observed in THF, DMF, and 1,4-dioxane |
| Quantified Difference | Qualitative distinction: Fe(OEP)Cl is photostable; Fe(TPP)Cl undergoes photoreduction under identical conditions |
| Conditions | Anaerobic conditions, O-containing solvents (THF, DMF, 1,4-dioxane), visible light 390–450 nm, ambient temperature |
Why This Matters
For biophysical and catalytic studies requiring persistent Fe(III) oxidation states, Fe(OEP)Cl eliminates the confounding variable of light-induced autoreduction that plagues Fe(TPP)Cl.
- [1] Terekhov, S. N.; Kruglik, S. G. Photoreduction of ferric-tetraphenylporphyrin in oxygen-containing solvents revealed by resonance Raman and absorption spectroscopy. Chemical Physics Letters 1995, 245 (2–3), 268–272. View Source
